![molecular formula C18H24N2O2 B11833182 2-((Cis-4-((4-methylisoquinolin-5-yl)oxy)cyclohexyl)amino)ethanol](/img/structure/B11833182.png)
2-((Cis-4-((4-methylisoquinolin-5-yl)oxy)cyclohexyl)amino)ethanol
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Overview
Description
2-((Cis-4-((4-methylisoquinolin-5-yl)oxy)cyclohexyl)amino)ethanol is a complex organic compound with a unique structure that includes a cyclohexyl ring, an isoquinoline moiety, and an ethanolamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Cis-4-((4-methylisoquinolin-5-yl)oxy)cyclohexyl)amino)ethanol typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Isoquinoline Moiety: The isoquinoline ring can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Cyclohexyl Ring Formation: The cyclohexyl ring can be introduced via a Diels-Alder reaction, where a diene reacts with a dienophile under thermal conditions.
Coupling of Isoquinoline and Cyclohexyl Rings: The isoquinoline and cyclohexyl rings are coupled using a Suzuki-Miyaura cross-coupling reaction, which involves a palladium catalyst and a boronic acid derivative.
Introduction of the Ethanolamine Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
2-((Cis-4-((4-methylisoquinolin-5-yl)oxy)cyclohexyl)amino)ethanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ethanolamine group, where the hydroxyl group is replaced by other nucleophiles such as halides or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Alkyl halides (R-X), thiols (R-SH)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Alkylated or thiolated derivatives
Scientific Research Applications
2-((Cis-4-((4-methylisoquinolin-5-yl)oxy)cyclohexyl)amino)ethanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and neuroprotective properties.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-((Cis-4-((4-methylisoquinolin-5-yl)oxy)cyclohexyl)amino)ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, reducing inflammation or cell proliferation. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-((Trans-4-((4-methylisoquinolin-5-yl)oxy)cyclohexyl)amino)ethanol: Similar structure but with a trans configuration of the cyclohexyl ring.
2-((Cis-4-((4-ethylisoquinolin-5-yl)oxy)cyclohexyl)amino)ethanol: Similar structure but with an ethyl group instead of a methyl group on the isoquinoline ring.
2-((Cis-4-((4-methylisoquinolin-5-yl)oxy)cyclohexyl)amino)propanol: Similar structure but with a propanol group instead of an ethanol group.
Uniqueness
2-((Cis-4-((4-methylisoquinolin-5-yl)oxy)cyclohexyl)amino)ethanol is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
The compound 2-((Cis-4-((4-methylisoquinolin-5-yl)oxy)cyclohexyl)amino)ethanol (CAS: 651308-63-3) is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.
Chemical Structure
The chemical structure of the compound features a cyclohexyl group, an isoquinoline moiety, and an aminoethanol side chain. This unique arrangement is believed to contribute to its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antioxidant Properties : The presence of the isoquinoline structure is associated with antioxidant activity, which can protect cells from oxidative stress.
- Neuroprotective Effects : Studies suggest that derivatives of isoquinoline compounds can have neuroprotective effects, potentially beneficial in neurodegenerative diseases.
- Antidepressant-like Effects : Some research indicates that compounds with similar structures may influence neurotransmitter systems, offering potential antidepressant effects.
The mechanisms through which this compound exerts its effects include:
- Interaction with Neurotransmitter Receptors : The compound may modulate serotonin and dopamine receptors, influencing mood and cognition.
- Inhibition of Oxidative Stress Pathways : Its antioxidant properties may inhibit pathways leading to cellular damage.
- Regulation of Inflammatory Responses : The compound may also play a role in modulating inflammatory responses in the central nervous system.
Research Findings and Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:
Study | Findings |
---|---|
Study 1 | Demonstrated neuroprotective effects in animal models of Parkinson's disease using isoquinoline derivatives. |
Study 2 | Reported antioxidant activity in vitro, suggesting potential applications in oxidative stress-related conditions. |
Study 3 | Found antidepressant-like effects in rodent models, indicating modulation of serotonergic pathways. |
Properties
Molecular Formula |
C18H24N2O2 |
---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
2-[[4-(4-methylisoquinolin-5-yl)oxycyclohexyl]amino]ethanol |
InChI |
InChI=1S/C18H24N2O2/c1-13-11-19-12-14-3-2-4-17(18(13)14)22-16-7-5-15(6-8-16)20-9-10-21/h2-4,11-12,15-16,20-21H,5-10H2,1H3 |
InChI Key |
TXGRIJSWXLGNGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC2=C1C(=CC=C2)OC3CCC(CC3)NCCO |
Origin of Product |
United States |
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